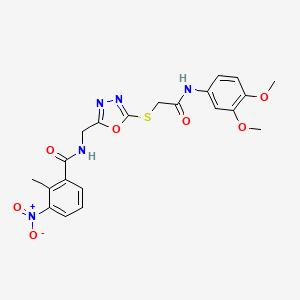

N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide" is a synthetic molecule that appears to be designed for biological activity, potentially as a drug candidate. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer possible characteristics and behaviors of the compound .

Synthesis Analysis

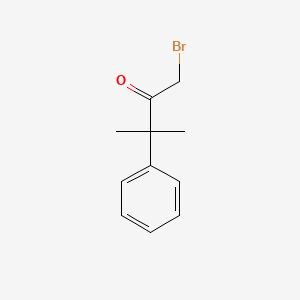

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of nitro-substituted dibenzo[c,h][1,6]naphthyridin-6-ones involves the introduction of nitro groups and assessing their impact on biological activity . Similarly, the synthesis of hypoxia-selective cytotoxins includes steps like displacement reactions and mesylate displacement with LiCl . These methods could be relevant for synthesizing the compound , as it contains both nitro and oxadiazole moieties, which are common in medicinal chemistry for their potential biological activities.

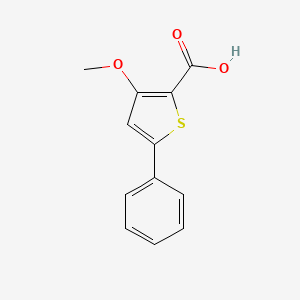

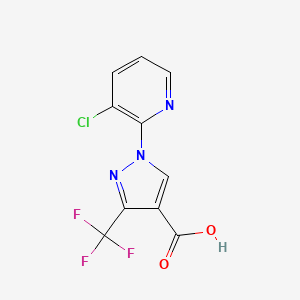

Molecular Structure Analysis

The molecular structure of a compound is crucial for its biological activity. X-ray analysis is a common technique for confirming the structure of synthesized compounds, as seen with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . The presence of a 1,3,4-oxadiazole ring in the compound suggests a rigid structure that could be important for binding to biological targets. The dimethoxyphenyl group could contribute to the lipophilicity and thus the cell permeability of the compound.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups. For instance, nitro groups can undergo reductive chemistry, which is a key feature in the mechanism of action of some bioreductive drugs . The compound has a nitro group, which could potentially be reduced in vivo to an amine, affecting its biological activity. The thioether linkage present in the compound might also undergo certain transformations, potentially increasing the compound's reactivity.

Physical and Chemical Properties Analysis

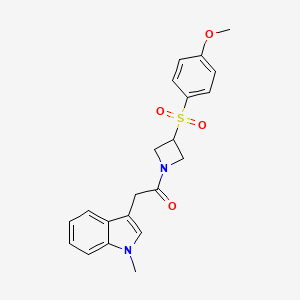

The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are influenced by its functional groups and overall structure. For example, the presence of methoxy groups can affect the electron distribution within the molecule and its hydrophobicity . The nitro group can impact the reduction potential and, consequently, the cytotoxicity under hypoxic conditions . The compound's benzamide moiety is a common feature in drug molecules and can influence the compound's binding to proteins.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Proliferative Activities

1. Synthesis of N-Mannich Bases

A study described the synthesis of N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, showcasing their potential in inhibiting pathogenic bacteria and fungi, such as Gram-positive, Gram-negative bacteria, and Candida albicans. Additionally, these compounds demonstrated anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, highlighting their broad spectrum of potential therapeutic applications (Al-Wahaibi et al., 2021).

Antibacterial and Antioxidant Activities

2. Synthesis and Characterization of Analogues

Another research focused on synthesizing and characterizing analogues of oxadiazole derivatives, which were tested for their antimicrobial and antioxidant properties. Some derivatives showed significant antimicrobial efficacy along with remarkable hydrogen peroxide scavenging activity, indicating their potential as antimicrobial and antioxidant agents (Malhotra et al., 2013).

Antitumor and Hypoxic Cell Cytotoxicity

3. Hypoxia-Selective Cytotoxins

Research into regioisomers of hypoxia-selective cytotoxins, such as those related to the benzamide class, explores their cytotoxicity under hypoxic conditions, offering insights into their potential for targeting hypoxic tumor cells, a common feature of many solid tumors. These studies contribute to the understanding of how structural variations influence their cytotoxic and selective properties against cancer cells (Palmer et al., 1996).

Synthesis and Antimicrobial Evaluation

4. New Oxadiazole Derivatives

Another investigation involved the synthesis of new oxadiazole derivatives and their evaluation for in vitro anti-tubercular activity against Mycobacterium tuberculosis. Some compounds displayed high efficacy, underscoring the potential of oxadiazole derivatives in developing new antitubercular therapies (Raval et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O7S/c1-12-14(5-4-6-15(12)26(29)30)20(28)22-10-19-24-25-21(33-19)34-11-18(27)23-13-7-8-16(31-2)17(9-13)32-3/h4-9H,10-11H2,1-3H3,(H,22,28)(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTOYZMSTWFOBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-methyl-3-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)methoxy]-3-[(1E)-(dimethylamino)methylidene]urea](/img/structure/B2510822.png)

![(2-Ethylbutyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2510823.png)

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B2510824.png)

![N-(furan-2-ylmethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2510828.png)

![4-fluoro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2510831.png)

![N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2510836.png)